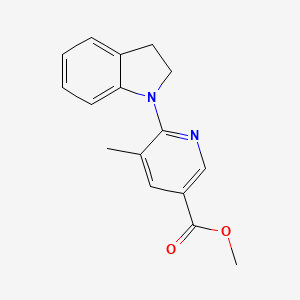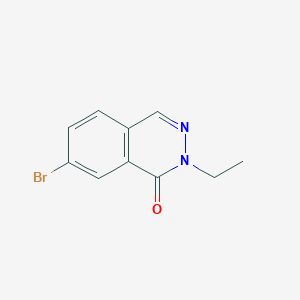
Tert-butyl (6-(piperidin-4-ylmethyl)pyridin-2-YL)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le carbamat de tert-butyle (6-(pipéridin-4-ylméthyl)pyridin-2-yle) est un composé chimique de formule moléculaire C16H26N3O2. Il est couramment utilisé comme intermédiaire en synthèse organique et a des applications dans divers domaines tels que la chimie médicinale et la science des matériaux.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du carbamat de tert-butyle (6-(pipéridin-4-ylméthyl)pyridin-2-yle) implique généralement la réaction de la 6-(pipéridin-4-ylméthyl)pyridin-2-amine avec le chloroformiate de tert-butyle. La réaction est réalisée en présence d'une base telle que la triéthylamine dans un solvant organique comme le dichlorométhane. Le mélange réactionnel est agité à température ambiante pendant plusieurs heures, puis purifié par chromatographie sur colonne pour obtenir le produit souhaité .
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé sont similaires à la synthèse en laboratoire mais sont mises à l'échelle pour répondre à des quantités plus importantes. Les conditions de réaction sont optimisées pour garantir un rendement élevé et une pureté optimale. Des réacteurs à flux continu et des systèmes automatisés sont souvent utilisés pour améliorer l'efficacité et la reproductibilité .
Analyse Des Réactions Chimiques
Types de réactions
Le carbamat de tert-butyle (6-(pipéridin-4-ylméthyl)pyridin-2-yle) subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des agents oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : Les réactions de réduction peuvent être réalisées en utilisant des agents réducteurs tels que l'hydrure de lithium et d'aluminium.
Substitution : Des réactions de substitution nucléophile peuvent se produire au niveau des cycles pipéridine ou pyridine.
Réactifs et conditions communs
Oxydation : Permanganate de potassium en milieu aqueux.
Réduction : Hydrure de lithium et d'aluminium dans l'éther anhydre.
Substitution : Halogénures d'alkyle ou chlorures d'acyle en présence d'une base comme l'hydrure de sodium.
Principaux produits formés
Oxydation : Formation de N-oxydes correspondants.
Réduction : Formation d'amines ou d'alcools.
Substitution : Formation de dérivés pipéridine ou pyridine substitués.
Applications De Recherche Scientifique
Le carbamat de tert-butyle (6-(pipéridin-4-ylméthyl)pyridin-2-yle) a plusieurs applications en recherche scientifique :
Chimie : Utilisé comme intermédiaire dans la synthèse de molécules organiques complexes.
Biologie : Employé dans le développement de composés bioactifs et d'inhibiteurs enzymatiques.
Médecine : Investigé pour son utilisation potentielle dans la découverte et le développement de médicaments, en particulier dans la synthèse de composés pharmaceutiques.
Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés.
Mécanisme d'action
Le mécanisme d'action du carbamat de tert-butyle (6-(pipéridin-4-ylméthyl)pyridin-2-yle) implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier aux enzymes ou aux récepteurs, modulant leur activité. Les cycles pipéridine et pyridine jouent un rôle crucial dans son affinité de liaison et sa spécificité. Le groupe carbamate peut subir une hydrolyse, libérant l'amine ou l'alcool actif, qui exerce ensuite ses effets biologiques .
Mécanisme D'action
The mechanism of action of tert-butyl (6-(piperidin-4-ylmethyl)pyridin-2-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The piperidine and pyridine rings play a crucial role in its binding affinity and specificity. The carbamate group can undergo hydrolysis, releasing the active amine or alcohol, which then exerts its biological effects .
Comparaison Avec Des Composés Similaires
Composés similaires
Carbamat de tert-butyle méthyle (pipéridin-4-yle) : Structure similaire mais sans le cycle pyridine.
Carbamat de tert-butyle (1-(6-éthoxypyrimidin-4-yl)pipéridin-4-yl)méthyle) : Contient un cycle pyrimidine au lieu d'un cycle pyridine.
Unicité
Le carbamat de tert-butyle (6-(pipéridin-4-ylméthyl)pyridin-2-yle) est unique en raison de la présence à la fois de cycles pipéridine et pyridine, qui confèrent des propriétés chimiques et biologiques distinctes. Cette structure à double cycle améliore sa polyvalence dans diverses applications, ce qui en fait un composé précieux dans la recherche et l'industrie .
Propriétés
Formule moléculaire |
C16H25N3O2 |
|---|---|
Poids moléculaire |
291.39 g/mol |
Nom IUPAC |
tert-butyl N-[6-(piperidin-4-ylmethyl)pyridin-2-yl]carbamate |
InChI |
InChI=1S/C16H25N3O2/c1-16(2,3)21-15(20)19-14-6-4-5-13(18-14)11-12-7-9-17-10-8-12/h4-6,12,17H,7-11H2,1-3H3,(H,18,19,20) |
Clé InChI |
DHCLVLGLLYHXAO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1=CC=CC(=N1)CC2CCNCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-(3-chlorophenyl)benzo[d]oxazole-5-carboxylate](/img/structure/B11792083.png)
![4-((6-Chlorooxazolo[5,4-b]pyridin-2-yl)methyl)aniline](/img/structure/B11792091.png)


![2-(4-Oxo-2-(pyridin-3-yl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid](/img/structure/B11792099.png)
![(4-Methoxy-2-phenylpyrazolo[1,5-a]pyrazin-3-yl)methanol](/img/structure/B11792107.png)


![6-Fluoro-2-(4-propoxyphenyl)-2H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B11792131.png)
![4-(4-Fluorophenyl)-5-(methylsulfonyl)-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B11792138.png)




